6-Bromo-3-hydroxyquinoline-4-carboxylic acid
Overview
Description
6-Bromo-3-hydroxyquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6BrNO3. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-hydroxyquinoline-4-carboxylic acid typically involves the bromination of 3-hydroxyquinoline-4-carboxylic acid. One common method includes the use of bromine in acetic acid as a solvent. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-hydroxyquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium azide or other nucleophiles in the presence of a suitable solvent like dimethylformamide.
Major Products
Oxidation: 6-Bromo-3-quinoline-4-carboxylic acid.
Reduction: 3-Hydroxyquinoline-4-carboxylic acid.
Substitution: 6-Azido-3-hydroxyquinoline-4-carboxylic acid.
Scientific Research Applications
6-Bromo-3-hydroxyquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-hydroxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a therapeutic effect. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-hydroxyquinoline-3-carboxylic acid: Similar structure but different position of the hydroxyl and carboxylic acid groups.
8-Bromo-4-hydroxyquinoline-3-carboxylic acid: Another isomer with the bromine atom at a different position.
6-Chloro-3-hydroxyquinoline-4-carboxylic acid: Similar compound with a chlorine atom instead of bromine.
Uniqueness
6-Bromo-3-hydroxyquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals .
Biological Activity
6-Bromo-3-hydroxyquinoline-4-carboxylic acid (C10H6BrNO3) is a heterocyclic compound derived from quinoline, notable for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial and antioxidant agent. The unique substitution pattern of the bromine and hydroxyl groups on the quinoline ring significantly influences its reactivity and biological properties.
The synthesis of this compound typically involves bromination of 3-hydroxyquinoline-4-carboxylic acid using bromine in acetic acid as a solvent. The reaction can be carried out at room temperature, followed by purification through recrystallization.
Key Chemical Properties:
- Molecular Formula: C10H6BrNO3
- Molecular Weight: 260.06 g/mol
- Solubility: Soluble in organic solvents; used as a buffering agent in biological systems .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics .
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. A study utilizing the ABTS decolorization assay showed that derivatives of hydroxyquinoline, including this compound, exhibited promising antioxidant activity, comparable to that of ascorbic acid .
Table 2: Antioxidant Activity Comparison
Compound | IC50 (µM) |
---|---|
This compound | 25 ± 2 |
Ascorbic Acid | 20 ± 1 |
Control (without compound) | Not applicable |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thus disrupting normal enzymatic functions. This mechanism is crucial for its antimicrobial effects, as it can hinder bacterial growth and proliferation .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Inhibition of Bacterial Growth : A study conducted on various pathogenic bacteria revealed that the compound effectively inhibited growth at concentrations lower than many conventional antibiotics. This suggests a potential role in treating resistant bacterial infections.
- Oxidative Stress Reduction : In cellular models, treatment with this compound resulted in reduced oxidative stress markers, indicating its effectiveness as an antioxidant agent.
Properties
IUPAC Name |
6-bromo-3-hydroxyquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-7-6(3-5)9(10(14)15)8(13)4-12-7/h1-4,13H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFJIUZKWPELKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626854 | |
Record name | 6-Bromo-3-hydroxyquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552330-93-5 | |
Record name | 6-Bromo-3-hydroxyquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-3-hydroxyquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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